Product packaging for (2-Chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;chloride(Cat. No.:CAS No. 115-79-7)

(2-Chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;chloride

Cat. No.: B1667017
CAS No.: 115-79-7
M. Wt: 573.0 g/mol
InChI Key: VBEROBBFVXRQMQ-UHFFFAOYSA-O
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Description

Ambenonium chloride is a potent bisquaternary compound that acts as a reversible inhibitor of acetylcholinesterase (AChE) . Its primary research value lies in its high affinity for AChE, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine . By competitively and reversibly inactivating this enzyme, Ambenonium chloride prolongs the presence and action of acetylcholine in the synaptic cleft, thereby facilitating enhanced cholinergic transmission . This mechanism has established its historical use as a pharmacological tool for managing myasthenia gravis, an autoimmune disorder that impairs neuromuscular junction signaling . Research into Ambenonium chloride has revealed its potential as a promising pharmacological tool for the study of Alzheimer's disease, although its bisquaternary structure prevents passage through the blood-brain barrier, limiting direct central nervous system applications . Investigations into its binding mechanism and the development of analogues continue to be an area of scientific interest . Beyond its primary activity, Ambenonium chloride also exhibits an effect on butyrylcholinesterase (BChE), and research into compounds with a balanced inhibitory profile for both enzymes is ongoing for various neurological conditions . Scientists utilize this compound in studies focusing on cholinergic synapses, neuromuscular physiology, and the development of new enzyme inhibitors . As a parasympathomimetic agent, it can induce effects such as increased salivation and bronchial secretions in experimental models due to its enhancement of muscarinic receptor activation . Researchers should note that its activity can be antagonized by anticholinergic drugs like atropine . Ambenonium chloride is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42Cl3N4O2+ B1667017 (2-Chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;chloride CAS No. 115-79-7

Properties

CAS No.

115-79-7

Molecular Formula

C28H42Cl3N4O2+

Molecular Weight

573.0 g/mol

IUPAC Name

(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium chloride

InChI

InChI=1S/C28H40Cl2N4O2.ClH/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;/h9-16H,5-8,17-22H2,1-4H3;1H/p+1

InChI Key

VBEROBBFVXRQMQ-UHFFFAOYSA-O

Canonical SMILES

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-]

Appearance

Solid powder

melting_point

197.5 °C

Other CAS No.

115-79-7

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AI3-22370, Ambenonium dichloride, Ambenonium chloride, Ambestigmin chloride, Oxamizil

Origin of Product

United States

Synthetic Methodologies for Ambenonium Chloride and Its Derivatives

Chemical Synthesis Protocols for Ambenonium (B1664838) Chloride

The synthesis of Ambenonium chloride typically involves a multi-step process centered around the formation of its bis-quaternary ammonium (B1175870) structure and the oxalamide bridge.

Specific Reaction Pathways and Conditions

A generalized synthesis pathway for Ambenonium chloride involves the alkylation of diethylamine (B46881) with 2-chlorobenzyl chloride to form N,N-diethyl-2-chlorobenzylamine. This tertiary amine intermediate then undergoes condensation with oxalyl chloride to form the oxalamide bridge, leading to the formation of Ambenonium chloride.

The reactions can be represented as follows:

Alkylation of Diethylamine: (C₂H₅)₂NH + ClC₆H₄CH₂Cl → (C₂H₅)₂NCH₂C₆H₄Cl + HCl

Oxalamide Bridging (Quaternization): 2 (C₂H₅)₂NCH₂C₆H₄Cl + ClC(O)COCl → Ambenonium chloride + 2 HCl

Another described method involves reacting diethyloxalate with two moles of N,N-diethylethylenediamine to form oxalyl-bis-(iminoethylene)-bis-N,N-diethylamine. This intermediate is then alkylated by two moles of 2-chlorobenzyl chloride to yield ambenonium. chemicalbook.com This reaction step, the alkylation with 2-chlorobenzyl chloride, has been reported to be carried out in acetonitrile (B52724) under reflux conditions for several hours. chemicalbook.com

Purification and Isolation Techniques

Following synthesis, purification and isolation techniques are crucial to obtain Ambenonium chloride in a pure form. The solid product obtained from the reaction mixture can be collected by filtration. chemicalbook.com Recrystallization is a common purification method, which can involve dissolving the crude product in a suitable solvent, such as ethanol, and then adding a co-solvent, like ether, to induce crystallization of the purified compound. chemicalbook.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be employed for the analysis and purification of Ambenonium chloride. sielc.comsielc.com Reverse phase HPLC methods using mobile phases containing acetonitrile, water, and an acidic component like phosphoric acid or formic acid (for Mass Spectrometry compatibility) are suitable for this purpose. sielc.comsielc.com These methods are scalable and can be used for isolating impurities in preparative separations. sielc.comsielc.com

Strategies for Derivatization and Analogue Synthesis

Research into Ambenonium chloride derivatives aims to explore how structural modifications influence its biological activity, particularly its interaction with cholinesterases. nih.gov Strategies include altering the quaternary ammonium groups, modifying the linker, or creating constrained structures. nih.gov

Design and Synthesis of Tertiary Amine Analogues

The bis-quaternary ammonium structure of Ambenonium chloride, while contributing to potent peripheral acetylcholinesterase inhibition, limits its ability to cross the blood-brain barrier. nih.govwikipedia.org To develop centrally active analogues, researchers have designed and synthesized tertiary amine derivatives of Ambenonium. nih.govresearchgate.net These analogues lack the permanent positive charges of the quaternary ammonium groups, potentially allowing for better membrane permeability. nih.gov However, studies have shown that tertiary amine derivatives based on Ambenonium can be significantly less potent (more than 1000-fold) as AChE inhibitors compared to the parent compound and may lose selectivity between AChE and butyrylcholinesterase (BChE). nih.govresearchgate.net

Creation of Constrained Cyclic Analogues

To gain further insights into the binding mechanism of Ambenonium chloride to cholinesterases, constrained analogues have been designed. nih.gov This strategy involves incorporating the diamine functions within cyclic moieties. nih.govresearchgate.net By restricting the conformational flexibility of the molecule, researchers can probe the preferred conformation for enzyme binding and the specific interactions involved. nih.gov

Preparation of Bis-Isoquinolinium and Bis-Quinolinium Inhibitors

Ambenonium dichloride has served as a reference compound in the design and evaluation of novel bisquaternary cholinesterase inhibitors, including bis-isoquinolinium and bis-quinolinium derivatives. core.ac.ukdovepress.com These compounds often feature two heteroaromatic rings (isoquinolinium or quinolinium) connected by a linker. dovepress.comdovepress.com The synthesis of such bisquaternary compounds typically involves reacting a heteroaromatic compound with a dihalogenated linking molecule in a solvent like dimethylformamide (DMF) or acetonitrile, often under heating. dovepress.com These synthetic efforts aim to develop compounds with potentially improved inhibitory profiles or selectivity towards different cholinesterase enzymes. core.ac.ukdovepress.com Research has evaluated the inhibitory capabilities of these newly prepared compounds against human recombinant AChE and human plasmatic BChE, comparing their IC₅₀ values to standards like Ambenonium dichloride. researchgate.netcore.ac.ukdovepress.com

Molecular Pharmacology and Structural Activity Relationships of Ambenonium Chloride

Mechanism of Cholinesterase Inhibition

Ambenonium (B1664838) chloride primarily exerts its pharmacological effects by inhibiting cholinesterase enzymes, particularly acetylcholinesterase (AChE) drugbank.compatsnap.com. This inhibition leads to an increase in the concentration of acetylcholine (B1216132) in the synaptic cleft, enhancing cholinergic neurotransmission drugbank.compatsnap.com.

Competitive and Reversible Inhibition of Acetylcholinesterase (AChE)

Ambenonium chloride is classified as a competitive and reversible inhibitor of acetylcholinesterase drugbank.comwikipedia.orgncats.io. It competes with the natural substrate, acetylcholine, for binding to the active site of the enzyme drugbank.com. Unlike irreversible inhibitors that form a permanent covalent bond with the enzyme, ambenonium chloride binds noncovalently, allowing the enzyme activity to be restored upon dissociation of the inhibitor wikipedia.orgresearchgate.net. This reversible binding is a key aspect of its mechanism of action wikipedia.orgncats.io.

Kinetic Parameters of AChE Interaction: Affinity and Dissociation Constants

Ambenonium chloride exhibits a very high affinity for acetylcholinesterase wikipedia.orgtocris.com. Studies have analyzed the kinetic parameters of its interaction with AChE. For human erythrocyte AChE, the inhibition constant for the competitive component (Ki) has been reported as 0.12 nM pan.plnih.gov. The dissociation rate constant (koff) for ambenonium from human erythrocyte AChE has been determined to be 0.013 ± 0.002 sec⁻¹ nih.gov. The bimolecular or association rate constant (kon) was approximately 5.2 ± 0.6 x 10⁷ M⁻¹ sec⁻¹ nih.gov. These kinetic parameters highlight the strong and relatively slow dissociation of ambenonium from the enzyme, contributing to its sustained inhibitory effect nih.gov.

Table 1: Kinetic Parameters of Ambenonium Chloride Interaction with Human Erythrocyte AChE

ParameterValueUnitSource
Ki (competitive)0.12nM pan.plnih.gov
koff0.013 ± 0.002sec⁻¹ nih.gov
kon5.2 ± 0.6 x 10⁷M⁻¹ sec⁻¹ nih.gov

Characterization of Binding Sites on Acetylcholinesterase: Anionic and Peripheral Sites

Ambenonium chloride is known to bind to the anionic site within the active gorge of acetylcholinesterase drugbank.comhmdb.ca. This site is crucial for the binding of the positively charged choline (B1196258) moiety of acetylcholine drugbank.comhmdb.ca. Furthermore, research suggests that ambenonium also interacts with a peripheral anionic site on AChE pan.plnih.govresearchgate.net. These models indicate that ambenonium competes with substrates like acetylthiocholine (B1193921) for this peripheral anionic site, particularly in the acetyl-enzyme intermediate stage of hydrolysis nih.govresearchgate.net. The interaction with both the active site anionic subsite and the peripheral anionic site contributes to its potent inhibition and can lead to a mixed competitive and uncompetitive inhibition pattern depending on the substrate used pan.plnih.gov. Molecular modeling studies have further confirmed apparent pi-pi or pi-cationic interactions with residues aside from the enzyme's catalytic sites researchgate.netnih.gov.

Interaction with Butyrylcholinesterase (BChE)

Butyrylcholinesterase (BChE) is another cholinesterase enzyme found in plasma and other tissues dergipark.org.trmedchemexpress.com. While AChE is the primary target for ambenonium chloride's therapeutic effects at the neuromuscular junction, it also interacts with BChE tocris.comnih.gov.

Comparative Inhibitory Potency and Selectivity Profiles

Ambenonium chloride is significantly more potent in inhibiting AChE compared to BChE tocris.com. The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki). Studies have shown a notable difference in the IC₅₀ values for AChE and BChE. For human AChE, the IC₅₀ value for ambenonium chloride has been reported as 0.000698 µM (0.698 nM), while for human BChE, the IC₅₀ is 8.20 µM tocris.com. This indicates a selectivity profile where ambenonium chloride is considerably more potent against AChE than BChE tocris.com.

Table 2: Comparative Inhibitory Potency (IC₅₀) of Ambenonium Dichloride against Human AChE and BChE

EnzymeIC₅₀ (µM)IC₅₀ (nM)Source
AChE0.0006980.698 tocris.com
BChE8.208200 tocris.com

This selectivity profile is important as it contributes to the drug's primary action at the neuromuscular junction, where AChE is the predominant enzyme responsible for acetylcholine hydrolysis drugbank.compatsnap.com.

Structure-Activity Relationships (SAR)

The structure-activity relationships of ambenonium chloride and its derivatives have been investigated to understand how its chemical structure contributes to its cholinesterase inhibitory activity and selectivity nih.gov. Ambenonium is a bis-quaternary ammonium (B1175870) compound, characterized by two positively charged nitrogen atoms linked by a central structure nih.govnih.gov. This bis-quaternary structure is a common feature among potent cholinesterase inhibitors and is important for interacting with the anionic sites of the enzymes pan.plnih.govnih.gov.

The symmetrical nature of ambenonium, with ethyl and 2-chlorobenzyl groups attached to the quaternary nitrogens and linked by an oxalamide group, plays a role in its binding to the active site and peripheral sites of AChE nih.govnih.govnih.gov. The presence of the two cationic centers at an appropriate distance allows for interaction with both the anionic subsite in the active site and the peripheral anionic site pan.plnih.govnih.gov.

Studies involving ambenonium derivatives have provided insights into the SAR. For instance, tertiary amine derivatives of ambenonium have shown significantly reduced potency against AChE and lost the selectivity observed with the parent compound nih.gov. This highlights the importance of the quaternary ammonium groups for high affinity binding to AChE nih.gov. Modifications to the linker chain and the aromatic substituents can also influence the inhibitory potency and selectivity towards AChE and BChE nih.govnih.govmdpi.com. Research into constrained analogues and variations in the linker length between cationic centers has aimed to further elucidate the optimal structural features for potent and selective cholinesterase inhibition nih.govnih.gov. These studies collectively demonstrate that the bis-quaternary structure, the nature of the substituents on the nitrogen atoms, and the geometry of the linker are critical determinants of ambenonium chloride's molecular interactions with cholinesterases.

Influence of Bis-Quaternary Ammonium Structure on Enzyme Interaction

Ambenonium chloride's bis-quaternary ammonium structure plays a crucial role in its interaction with acetylcholinesterase. The two positively charged quaternary nitrogen atoms are key features that contribute to its high affinity for the enzyme, particularly interacting with the anionic site within the active gorge of AChE nih.govncats.iodrugbank.com. This interaction is primarily non-covalent, yet it results in one of the highest known affinities among AChE inhibitors researchgate.net. The bis-quaternary structure allows the molecule to bridge or interact with different regions within the enzyme's active site and potentially the peripheral anionic site, contributing to its potent inhibitory effect. Studies involving molecular modeling and dynamics simulations have been conducted to better understand these interactions researchgate.net.

Structural Modifications for Modulating Enzyme Selectivity

Structural modifications of ambenonium and its derivatives have been explored to modulate enzyme selectivity, particularly between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research has involved synthesizing derivatives, including tertiary amines and constrained analogues with cyclic moieties, to investigate the impact of structural changes on inhibitory activity and selectivity researchgate.netnih.gov. For instance, tertiary amine derivatives of ambenonium have shown significantly reduced potency compared to the parent compound and lacked selectivity between AChE and BChE researchgate.netnih.gov. This highlights the importance of the quaternary ammonium structure and specific substituents for potent and selective AChE inhibition. The goal of such modifications is often to develop compounds with improved therapeutic profiles for conditions where selective enzyme inhibition is desired, such as Alzheimer's disease, where BChE also plays a role researchgate.netnih.gov.

Correlation between Molecular Structure and Blood-Brain Barrier Penetration Potential (for derivatives)

The bis-quaternary ammonium structure of ambenonium chloride results in its poor absorption from the gastrointestinal tract and limited ability to cross the blood-brain barrier (BBB) lookchem.comresearchgate.net. This characteristic is advantageous for treating peripheral conditions like myasthenia gravis, where the primary target is the neuromuscular junction drugbank.comresearchgate.net. However, for conditions requiring central nervous system (CNS) penetration, such as Alzheimer's disease, this structure presents a limitation researchgate.netnih.gov. Research into ambenonium derivatives has focused on modifying the structure to enhance BBB permeability. For example, the synthesis of tertiary amine analogues was an attempt to create centrally active compounds, although these derivatives showed significantly reduced potency and altered selectivity compared to ambenonium researchgate.netnih.gov. The correlation between molecular structure and BBB penetration potential is a critical aspect in the design of new cholinergic compounds, with the presence of charged functional groups generally hindering passage across the lipophilic barrier of the brain frontiersin.org.

Receptor Interaction Modulations Beyond Cholinesterase Inhibition

Beyond its primary role as a cholinesterase inhibitor, ambenonium chloride has been observed to exhibit other pharmacological actions, including interactions with cholinergic receptors.

Advanced Biochemical and Analytical Methodologies for Compound Characterization

In Vitro Enzymatic Assays

In vitro enzymatic assays are fundamental for assessing the potency and mechanism of ambenonium (B1664838) chloride as a cholinesterase inhibitor. These assays typically involve measuring the enzyme's activity in the presence and absence of the inhibitor.

Spectrophotometric Determination of Cholinesterase Activity

Spectrophotometric methods, particularly the Ellman assay, are widely used to determine cholinesterase activity. This assay measures the rate of production of thiocholine (B1204863), a product of acetylthiocholine (B1193921) hydrolysis by AChE, which reacts with a chromogen (like 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB) to produce a colored product that can be detected spectrophotometrically. pan.pltandfonline.com The rate of color change is proportional to the enzyme activity. In the presence of ambenonium chloride, the inhibition of enzyme activity can be quantified by observing a decrease in the rate of color development compared to control samples without the inhibitor. pan.pl Standard protocols involve incubating the enzyme with ambenonium chloride for a specific period before adding the substrate.

Steady-State and Pre-Steady-State Kinetic Analysis of Enzyme Inhibition

Kinetic analysis provides detailed insights into the nature of enzyme inhibition by ambenonium chloride. Steady-state kinetics, often analyzed using Michaelis-Menten kinetics, helps determine parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, uncompetitive, or mixed). targetmol.comnih.gov Studies have shown that ambenonium chloride exhibits mixed competitive and uncompetitive inhibition with acetylthiocholine as a substrate for human erythrocyte acetylcholinesterase. nih.govresearchgate.net

Pre-steady-state kinetic analysis can provide information on the rates of association and dissociation of the inhibitor-enzyme complex. For ambenonium chloride, which exhibits high affinity for AChE, pre-steady-state analysis has revealed rapid reversibility. nih.govresearchgate.net The rates of approach to steady-state inhibition can be characterized by exponential time courses, and the dependence of rate constants on inhibitor concentration can yield valuable kinetic parameters, such as the dissociation rate constant and the bimolecular association rate constant. nih.gov

TABLE 1. Competitive Inhibition Constants for Ambenonium Chloride and Other Inhibitors of Human Acetylcholinesterase nih.govresearchgate.net

InhibitorKi (nM)
Ambenonium chloride0.12 ± 0.03
Edrophonium (B1671111) chloride470000 ± 130000
Tacrine65000 ± 30000

Note: Ki values for Edrophonium chloride and Tacrine were originally reported in µM and converted to nM for consistency.

Comparative Enzymatic Studies with Standard Cholinesterase Inhibitors

Comparing the enzymatic inhibitory activity of ambenonium chloride with standard cholinesterase inhibitors is crucial for understanding its relative potency and selectivity. Compounds like neostigmine (B1678181), edrophonium, physostigmine, and donepezil (B133215) are often used as reference standards in such studies. pan.pltandfonline.comaaushi.inforxlist.com Comparative studies using the Ellman assay have shown that ambenonium chloride is a potent inhibitor of AChE, often exhibiting lower IC50 values compared to some other inhibitors. tandfonline.comrndsystems.com For instance, studies have reported IC50 values for ambenonium dichloride in the nanomolar range for AChE, demonstrating its high potency. rndsystems.com

Biophysical Techniques for Binding Analysis

Biophysical techniques provide complementary information to enzymatic assays by directly measuring the binding interaction between ambenonium chloride and its target enzyme.

Application of Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with molecular binding events. tainstruments.combiapages.nl This allows for the determination of key thermodynamic parameters, including the binding affinity (expressed as the dissociation constant, Kd, or association constant, Ka), enthalpy change (ΔH), and stoichiometry (n) of the binding interaction in a single experiment. tainstruments.combiapages.nlescholarship.org From ΔH and the binding affinity, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a comprehensive thermodynamic profile of the interaction. biapages.nl

ITC has been applied to investigate the interaction between acetylcholinesterase and its inhibitors, including ambenonium chloride. nih.gov These studies can reveal whether the binding is driven by enthalpy or entropy and provide quantitative measures of the binding strength under near-physiological conditions. biapages.nlnih.gov The data obtained from ITC experiments, such as Ka, ΔH, and n, offer valuable insights into the molecular forces and interactions governing the binding of ambenonium chloride to AChE. tainstruments.comnih.gov

Analytical Quantification in Biological Matrices

Accurate quantification of ambenonium chloride in biological matrices (such as plasma, urine, and tissues) is essential for pharmacokinetic and pharmacodynamic studies. Various analytical techniques have been developed for this purpose.

Liquid chromatography (LC) coupled with different detection methods is commonly employed for the quantification of ambenonium chloride in biological samples. Reversed-phase ion-pair liquid chromatography with ultraviolet (UV) detection has been described for the determination of ambenonium ion in plasma, bile, urine, and tissue homogenates. nih.gov This method involves ion-pair extraction of the drug prior to chromatographic analysis. nih.gov

More sensitive methods have also been developed, including those based on the inhibitory activity of ambenonium on acetylcholinesterase. One such method involves ultrafiltration of plasma to remove endogenous cholinesterase, followed by colorimetric measurement of the remaining acetylcholinesterase activity using the thiocholine method. nih.gov The degree of inhibition is then used to quantify the concentration of ambenonium chloride in the sample. This type of method can offer lower detection limits compared to some chromatographic techniques. nih.gov

Furthermore, mass spectrometry (MS) coupled with LC (LC-MS or LC-MS/MS) provides high sensitivity and selectivity for the quantification of pharmaceutical compounds, including quaternary ammonium (B1175870) salts like ambenonium chloride, in complex biological matrices. psu.eduresearchgate.net While ambenonium chloride has been used as an internal standard in LC-MS methods for quantifying other neuromuscular blocking agents, indicating its amenability to this technique, specific validated methods for quantifying ambenonium chloride itself in biological fluids using LC-MS/MS have also been developed, offering high sensitivity and accuracy. psu.eduresearchgate.netresearchgate.net These methods often involve sample preparation steps like protein precipitation or solid-phase extraction and utilize techniques like selected ion monitoring (SIM) for detection. psu.eduresearchgate.net

Reversed-Phase Ion-Pair Liquid Chromatography (RP-IP-LC) Method Development

Reversed-Phase Ion-Pair Liquid Chromatography (RP-IP-LC) is a powerful technique frequently employed for the analysis of ionic or ionizable compounds like ambenonium chloride nih.govtcichemicals.com. The principle involves the use of an ion-pairing reagent in the mobile phase, which interacts with the charged analyte to form a neutral complex. This complex can then be retained and separated on a nonpolar stationary phase, typical of reversed-phase chromatography tcichemicals.com.

Method development for RP-IP-LC of ambenonium chloride involves optimizing several parameters to achieve adequate separation, sensitivity, and selectivity. Key parameters include the choice and concentration of the ion-pairing reagent, the composition and pH of the mobile phase, the stationary phase chemistry, column temperature, and detection wavelength nih.govchromatographyonline.com.

Studies have described RP-IP-LC methods for the determination of ambenonium chloride in various matrices, including biological samples nih.gov. These methods often involve preliminary sample preparation steps, such as ion-pair extraction, to isolate the analyte from complex matrices nih.gov. The chromatographic separation is typically performed on a reversed-phase column, and detection is commonly achieved using ultraviolet (UV) detection, often at wavelengths around 217 nm nih.gov.

The development process aims to achieve optimal resolution between ambenonium chloride and potential impurities or related substances. This is particularly important for purity assessment unm.eduresearchgate.net. The use of specific ion-pairing agents and careful control of mobile phase conditions are crucial for influencing the retention behavior of the bis-quaternary ammonium structure of ambenonium chloride on the reversed-phase column tcichemicals.comchromatographyonline.com.

Spectroscopic Characterization Techniques (e.g., 1H NMR, IR) for Purity and Identity

Spectroscopic techniques, such as Proton Nuclear Magnetic Resonance (1H NMR) and Infrared (IR) spectroscopy, are indispensable tools for confirming the identity and assessing the purity of organic compounds like ambenonium chloride msu.edu. These methods provide detailed information about the molecular structure and functional groups present.

1H NMR spectroscopy provides insights into the hydrogen environment within the molecule. The chemical shifts, splitting patterns, and integration of signals in a 1H NMR spectrum are characteristic of specific protons and their neighboring atoms rsc.org. For ambenonium chloride, a typical 1H NMR spectrum would show distinct signals corresponding to the protons of the ethyl groups, the methylene (B1212753) groups adjacent to the quaternary nitrogen atoms, the methylene protons of the 2-chlorobenzyl substituents, and the aromatic protons on the phenyl rings . Analysis of these signals allows for confirmation of the proposed structure and can reveal the presence of impurities by the appearance of additional, unexpected signals medchemexpress.comchemscene.com.

While specific detailed 1H NMR data for ambenonium chloride from the search results are limited, general expectations based on its structure can be described. The ethyl groups (-NCH2CH3) would typically show a quartet for the methylene protons and a triplet for the methyl protons due to spin-spin coupling. The methylene groups directly attached to the quaternary nitrogens and the oxalyl amide bridge would give rise to distinct signals. The 2-chlorobenzyl methylene protons (-CH2C6H4Cl) would also have a characteristic signal, and the aromatic protons on the substituted phenyl rings would appear as a multiplet or a set of distinct signals depending on their chemical environment .

IR spectroscopy provides information about the vibrational modes of the functional groups present in the molecule msu.edu. By analyzing the absorption bands in the infrared spectrum, characteristic functional groups can be identified uc.edu. For ambenonium chloride, key functional groups include the amide carbonyls (C=O), C-N bonds in the amine and quaternary ammonium centers, C-H stretches in the alkyl and aromatic regions, and C-Cl stretches from the chlorobenzyl groups uc.edu.

A typical IR spectrum of ambenonium chloride would be expected to show strong absorption bands corresponding to the stretching vibrations of the amide carbonyl groups, likely in the region of 1640-1670 cm⁻¹ uc.edu. Bands related to C-N stretching vibrations would also be present, typically in the 1000-1250 cm⁻¹ range uc.edu. The C-H stretching vibrations from the aromatic and aliphatic protons would appear in their characteristic regions (around 3000-3100 cm⁻¹ for aromatic and 2850-3000 cm⁻¹ for aliphatic) uc.edu. The presence of the C-Cl bond in the 2-chlorobenzyl groups would likely result in absorption bands in the fingerprint region, potentially around 600-800 cm⁻¹ uc.edu. Comparing the obtained IR spectrum to a reference spectrum is a common method for confirming the identity of the compound nihs.go.jp.

Both 1H NMR and IR spectroscopy are crucial for confirming the structural identity of ambenonium chloride and for detecting the presence of impurities that might arise from synthesis or degradation medchemexpress.comchemscene.comlgcstandards.com.

Computational and Theoretical Approaches in Ambenonium Chloride Research

In Silico Predictions for Pharmacological Properties and Target Interactions In silico methods extend beyond structural interactions to predict various pharmacological properties and potential target interactions of Ambenonium (B1664838) chloride. These predictions can include ADME (Absorption, Distribution, Metabolism, and Excretion) properties, although specific detailed ADME data for Ambenonium chloride from in silico studies were not prominently found in the search results within the defined scope. However, in silico approaches are commonly used to predict properties like lipophilicity (logP) and topological polar surface area (TPSA), which are relevant to a compound's potential to cross biological barriers.invivochem.cnmdpi.com

Furthermore, computational prediction of drug-target interactions (DTIs) is a crucial area where Ambenonium chloride has been explored. plos.orgnih.govresearchgate.netfrontiersin.org Leveraging machine learning, docking, and other computational techniques, studies have investigated the potential of Ambenonium chloride to interact with targets beyond its established role as an AChE inhibitor. plos.orgresearchgate.net For example, one computational study combined machine learning, docking, MM-PBSA calculations, and metadynamics to predict potential inhibitors for the SARS-CoV-2 main protease (Mpro), identifying Ambenonium as a molecule with potential interaction in the active pocket. plos.org Subsequent in vitro assays provided some evidence suggesting Ambenonium might act as a modulator of viral activity, highlighting the value of in silico predictions in identifying potential new applications for existing compounds. researchgate.net These studies demonstrate the utility of computational methods in drug repurposing and exploring the broader pharmacological landscape of Ambenonium chloride. plos.orgnih.gov

Data Table:

Computational MethodApplication to Ambenonium ChlorideKey Findings / InsightsSource(s)
Molecular DockingAnalysis of binding to Acetylcholinesterase (AChE)Prediction of binding modes; identification of interactions with active/peripheral sites; estimation of binding affinity. nih.govnih.govplos.orgnih.gov
Molecular DynamicsSimulation of AChE-Ambenonium complex dynamicsUnderstanding conformational changes upon binding; assessment of complex stability over time. nih.govresearchgate.netplos.org
In Silico Property PredictionPrediction of physicochemical properties (e.g., logP, TPSA)Assessment of characteristics relevant to biological barrier permeability. invivochem.cnmdpi.com
In Silico Target PredictionPrediction of interactions with other proteins (e.g., SARS-CoV-2 Mpro)Identification of potential new therapeutic targets; exploration of drug repurposing possibilities. plos.orgresearchgate.net

Comparative Biochemical and Pre Clinical Pharmacological Investigations

In Vivo Pharmacokinetic Characterization in Animal Models

Pharmacokinetic studies in animal models are crucial for understanding how ambenonium (B1664838) chloride is handled by a living organism, including its absorption, distribution, metabolism, and elimination (ADME). These studies help determine the concentration of the drug over time in different biological fluids and tissues.

Comparative Absorption, Distribution, and Elimination Studies

Studies in rats following intravenous administration of ambenonium chloride have provided data on its pharmacokinetic parameters. The mean residence time and steady-state volume of distribution were found to be dose-independent within a certain dose range (0.3-3 µmole/kg). nih.gov Total body clearance showed a slight increase with increasing dose. nih.gov

Oral absorption of ambenonium chloride is reported to be poor from the gastrointestinal tract. drugbank.comsimsrc.edu.in Studies in dogs following intravenous and oral administration also suggest a complex multi-compartment storage with periodical releases into general circulation. nih.gov

Comparative pharmacokinetic studies in rats with other cholinesterase inhibitors like edrophonium (B1671111), neostigmine (B1678181), and pyridostigmine (B86062) indicate that ambenonium chloride has a longer elimination half-life compared to neostigmine. nih.govnih.gov The steady-state volume of distribution values for these four inhibitors were found to be similar, ranging from 0.3 to 0.7 L/kg in rats. nih.gov

Tissue Distribution and Clearance Mechanisms

Following intravenous administration in rats, ambenonium chloride was found to be highly concentrated in the liver, kidney, spleen, and lung. nih.gov Approximately 30% of the administered dose was stored in the liver at 6 hours post-administration and remained detectable after 24 hours. nih.gov

Regarding clearance mechanisms in rats, renal clearance increased with increasing dose, while hepatobiliary clearance remained substantially constant. nih.gov The rapid disappearance of cholinesterase inhibitors from plasma, including ambenonium chloride, may be related to concentrative uptake in the liver and kidney. nih.gov

Pharmacokinetic data from animal studies, including tissue distribution and clearance, are valuable for interpreting toxicity studies and informing dose selection for further research. fda.gov

Comparative Analysis with Other Cholinesterase Inhibitors in Animal Models

Ambenonium chloride's effects have been compared to other cholinesterase inhibitors to understand its relative potency and characteristics in inhibiting enzymes and affecting neuromuscular transmission.

Enzyme Inhibition Profiles in Biological Systems

In vitro studies comparing the inhibitory activity of various cholinesterase inhibitors on recombinant human acetylcholinesterase (rhAChE) have shown that ambenonium chloride is a potent inhibitor. Ambenonium exhibited a higher pIC50 value (8.32 ± 0.03) compared to neostigmine (7.51 ± 0.03), distigmine (B1199959) (6.68 ± 0.03), and pyridostigmine (6.26 ± 0.04). jst.go.jp

The dissociation half-life (t1/2) from rhAChE was shorter for ambenonium (0.49 h) compared to neostigmine (1.05 h) and pyridostigmine (1.36 h), suggesting a faster recovery of enzyme activity after washout. jst.go.jp

Comparative in vitro tests with bovine erythrocyte AChE showed inhibitory constants (Ki) of 3.7 nM for ambenonium, which was lower (indicating higher potency) than neostigmine (26 nM), pyridostigmine (276 nM), and edrophonium (2019 nM). nih.gov

Data on the in vitro inhibition of human acetylcholinesterase (hAChE) and human plasmatic butyrylcholinesterase (hBChE) by ambenonium dichloride have been used as a standard for comparison with newly synthesized bisquaternary cholinesterase inhibitors. dovepress.comdovepress.com Ambenonium has demonstrated potent inhibition of hAChE in vitro. dovepress.comdovepress.com

Effects on Neuromuscular Transmission in Isolated Tissue Preparations

Cholinesterase inhibitors, including ambenonium chloride, enhance cholinergic function by inhibiting the hydrolysis of acetylcholine (B1216132), thereby increasing its levels at the neuromuscular junction and facilitating the transmission of impulses. drugbank.compatsnap.compatsnap.com This leads to improved muscle contraction. patsnap.compatsnap.com

In isolated tissue preparations or in vivo animal models, the effect of cholinesterase inhibitors can be monitored by the increase in developed tension of muscle induced by nerve stimulation. nih.gov Studies in cats have investigated the antagonism of muscle relaxants by ambenonium. dntb.gov.ua

Long-term administration of ambenonium chloride in rats has been shown to have effects on the motor end-plate fine structure and acetylcholine receptors. Degeneration and simplification of postsynaptic folds and widening of synaptic clefts were observed, particularly in soleus muscle end-plates. nih.gov A marked reduction in postsynaptic acetylcholine receptors was also noted in both soleus and EDL (extensor digitorum longus) end-plates. nih.gov These findings suggest that long-term use of anticholinesterase agents could potentially have adverse effects on neuromuscular transmission. nih.gov

Neurobiochemical Modulatory Effects

Beyond their primary action on acetylcholinesterase at the neuromuscular junction, cholinesterase inhibitors can also influence the central nervous system (CNS) due to the widespread distribution of cholinergic systems. drugbank.comnih.gov

Studies have indicated that ambenonium chloride can inhibit acetylcholinesterase in the brain. nih.gov An intramuscular injection of a complex of ambenonium with methyl-β-cyclodextrin in rats caused more pronounced inhibition of acetylcholinesterase in erythrocyte and brain tissue compared to the free drug. nih.gov

In vitro studies using primary cultures of rat basal forebrain have shown that acetylcholinesterase inhibitors, including ambenonium, increased protein kinase C (PKC) levels and cell-associated amyloid precursor protein (APP) levels. scirp.org This increase in PKC and APP levels resulted in enhanced α-secretase activity, leading to an elevation of N-terminal APP and a reduction in amyloid-beta (Aβ) levels. scirp.org

Furthermore, studies in hippocampal slices have provided evidence that acetylcholinesterase inhibitors can recruit endogenous nicotinic cholinergic pathways, thereby activating glutamate (B1630785) inputs. nih.gov Previous research reported that ambenonium increased the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) recorded from hippocampal granule cells, effects that were blocked by a muscarinic receptor antagonist. nih.gov

While quaternary ammonium (B1175870) compounds like ambenonium primarily exert strong effects at the neuromuscular junction, they have comparatively less effect at autonomic effector sites. nih.gov Their actions at autonomic ganglia are generally intermediate. nih.gov More lipid-soluble agents tend to have more ubiquitous effects at both peripheral and central cholinoceptive sites. nih.gov

Data Tables:

Study (Animal Model)Route of AdministrationDose Range (µmole/kg)Mean Residence Time (min)Steady State Volume of Distribution (L/kg)Total Body Clearance (mL/min/kg)Key FindingsCitation
RatIntravenous0.3 - 323 - 360.20 - 0.318.2 (at 0.3) - 11.3 (at 3)Dose-independent MRT and Vdss. Clearance slightly increased with dose. High tissue concentration in liver, kidney, spleen, lung. nih.gov
RatIntravenous0.3 - 3-0.3 - 0.7 (compared to other ChEIs)-Similar Vdss among ambenonium, edrophonium, neostigmine, pyridostigmine. Rapid plasma disappearance linked to uptake in liver and kidney. nih.govnih.gov
DogIntravenous, Oral----Complex multi-compartment storage suggested. Poor oral absorption. nih.gov
Study (Enzyme/Tissue)InhibitorpIC50 (rhAChE)Dissociation t1/2 (h) from rhAChEInhibitory Constant (Ki) (nM) (Bovine erythrocyte AChE)Selectivity (hAChE vs hBChE) compared to standardsKey FindingsCitation
Recombinant human AChEAmbenonium8.32 ± 0.030.49--More potent rhAChE inhibition than neostigmine, distigmine, pyridostigmine in vitro. Faster dissociation than neostigmine and pyridostigmine. jst.go.jp
Bovine erythrocyte AChEAmbenonium--3.7-More potent inhibition than edrophonium, pyridostigmine, neostigmine in vitro. nih.gov
Human AChE & BChEAmbenonium dichloride---Selectivity worse than ambenonium or BW284c51, but better than SAD-128 (for some new compounds).Used as a standard for comparison of new inhibitors; potent hAChE inhibition. dovepress.comdovepress.com
Study (Animal Model/Tissue)CompoundAdministrationObserved EffectKey FindingsCitation
Rat (Motor end-plate)Ambenonium chlorideOral (6 mg/kg/day for 14-360 days)Degeneration/simplification of postsynaptic folds, widening of synaptic clefts (soleus); reduced postsynaptic AChR (soleus and EDL).Long-term administration may adversely affect neuromuscular transmission. nih.gov
Rat (Erythrocyte and Brain)Ambenonium + methyl-β-cyclodextrin complexIntramuscularMore pronounced AChE inhibition in erythrocyte and brain than free drug.Complex formulation enhanced brain penetration/inhibition. nih.gov
Rat (Hippocampal slices)AmbenoniumIn vitroIncreased frequency and amplitude of spontaneous EPSCs in hippocampal granule cells (blocked by muscarinic antagonist).Suggests modulation of glutamate inputs via cholinergic pathways. nih.gov
Rat (Basal forebrain primary cultures)AmbenoniumIn vitroIncreased PKC and cell-associated APP levels, increased α-secretase activity, reduced Aβ levels.Suggests neurobiochemical modulatory effects relevant to APP processing. scirp.org

Influence on Amyloid Precursor Protein Processing in Neuronal Cultures

Investigations have shown that Ambenonium chloride can alter the processing of Amyloid Precursor Protein (APP) in neuronal cultures. Treatment with Ambenonium chloride at various concentrations resulted in a significant increase in cell-associated APP levels in basal forebrain neuronal cultures nih.govresearchgate.net. Furthermore, an elevation in the release of APP into the culture medium was observed nih.govresearchgate.net. These findings suggest that Ambenonium chloride may influence the pathways by which APP is metabolized in neurons. The observed changes in APP processing, particularly the increase in released APP, are hypothesized to favor the non-amyloidogenic route of APP processing nih.govresearchgate.net. The non-amyloidogenic pathway involves cleavage by alpha-secretase, which prevents the formation of amyloid-beta (Aβ) peptides, the main component of amyloid plaques in AD nih.govscirp.org.

Impact on Protein Kinase C Levels in Basal Forebrain Cells

In addition to its effects on APP processing, Ambenonium chloride treatment has also been shown to increase Protein Kinase C (PKC) levels in primary rat basal forebrain cultures nih.govresearchgate.net. PKC is a family of enzymes involved in various cellular signaling pathways, including those related to APP processing nih.govcambridge.org. The observed increase in PKC levels following Ambenonium chloride treatment is suggested as a potential mechanism underlying the promotion of the non-amyloidogenic APP processing route nih.govresearchgate.net. PKC activation is believed to enhance alpha-secretase activity, subsequently leading to increased production of the N-terminal fragment of APP nih.govresearchgate.net. Given that decreased levels of both APP secretion and PKC activity have been implicated in the pathogenesis of AD, these findings suggest that Ambenonium chloride's effects on these factors could potentially have neuroprotective implications nih.govresearchgate.netscirp.org.

Data from in vitro studies on the influence of Ambenonium chloride on APP and PKC levels are summarized below:

Treatment (Ambenonium Chloride Concentration)Effect on Cell-Associated APP Level (Basal Forebrain Neuronal Culture)Effect on APP Release into Medium (Basal Forebrain Neuronal Culture)Effect on PKC Levels (Basal Forebrain Neuronal Culture)
Various concentrationsSignificant increase nih.govresearchgate.netElevation observed nih.govresearchgate.netIncrease observed nih.govresearchgate.net

Emerging Applications in Diverse Biological Systems

Beyond its established role as a cholinesterase inhibitor, Ambenonium chloride is being explored for potential applications in other biological systems, including its activity against viral proteases.

In Vitro Modulation Activity Against Viral Proteases (e.g., SARS-CoV-2 Main Protease)

Recent research has investigated the potential of Ambenonium chloride to modulate the activity of viral proteases, specifically the SARS-CoV-2 main protease (3CLpro or Mpro) nih.govdoaj.org. The SARS-CoV-2 main protease is a crucial enzyme for viral replication, making it a promising target for antiviral therapies nih.govdoaj.orgacs.orgnih.govmdpi.com. In vitro assays have been conducted to assess the interaction of Ambenonium chloride with the SARS-CoV-2 main protease nih.govdoaj.org.

Studies involving in vitro enzymatic and cell culture assays have demonstrated a modulation activity of Ambenonium chloride against SARS-CoV-2 nih.govdoaj.org. While higher concentrations (100 µM, 50 µM, 25 µM, 10 µM, and 1 µM) showed no inhibition in the formation of lysis plaques and a slight increase in genome copy number, lower concentrations (0.1 µM and 0.01 µM) resulted in a reduction in the number of lysis plaques nih.govdoaj.org. This concentration-dependent behavior suggests that Ambenonium chloride acts as a modulator of viral activity in vitro, rather than a direct inhibitor at all concentrations tested nih.govdoaj.org.

Computational studies, such as local docking analysis, have been performed to investigate potential conformational changes in the SARS-CoV-2 main protease (between dimeric and monomeric forms) in the presence of Ambenonium chloride nih.govdoaj.org. Results from these analyses indicated that a conformational shift is possible, although further studies are necessary to confirm these findings nih.govdoaj.org. Previous in silico studies had also pointed to the potential inhibitory activity of Ambenonium chloride against viral replication nih.govdoaj.org.

Data from in vitro assays on the modulation activity of Ambenonium chloride against SARS-CoV-2 are summarized below:

Ambenonium Chloride ConcentrationEffect on Lysis Plaque FormationEffect on Genome Copy Number
100 µM, 50 µM, 25 µM, 10 µM, 1 µMNo inhibition nih.govdoaj.orgSlight increase nih.govdoaj.org
0.1 µM, 0.01 µMReduction observed nih.govdoaj.orgNot specified in detail

Future Research Directions and Emerging Paradigms

Development of Ambenonium (B1664838) Chloride Derivatives with Enhanced Central Nervous System Penetration

A significant area of research involves synthesizing Ambenonium chloride derivatives capable of crossing the blood-brain barrier to address neurological conditions that could benefit from increased central cholinergic activity, such as Alzheimer's disease nih.govresearchgate.net. The bisquaternary ammonium (B1175870) structure of Ambenonium chloride is a major impediment to its CNS entry nih.govresearchgate.netcore.ac.uk.

Studies have explored synthesizing tertiary amine derivatives of Ambenonium, aiming for improved lipophilicity and thus better BBB permeability nih.govresearchgate.net. While some tertiary amine derivatives have been synthesized, they have shown significantly lower potency against acetylcholinesterase compared to Ambenonium chloride and lacked selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.govresearchgate.net. However, a balanced inhibition profile of both AChE and BChE is considered valuable in the context of Alzheimer's disease research nih.gov.

Constrained analogues of Ambenonium incorporating diamine functions into cyclic moieties have also been designed and evaluated against human AChE and BChE in vitro to gain insights into the binding mechanism nih.govresearchgate.net.

The development of derivatives with enhanced CNS penetration requires careful structural modifications to balance improved lipophilicity with maintained or improved target affinity and selectivity. Computational models are increasingly being used to predict blood-brain barrier penetration based on molecular properties mdpi.commdpi.com.

Exploration of Non-Cholinesterase Mediated Targets and Mechanisms

While Ambenonium chloride is primarily known for its role as a cholinesterase inhibitor, future research aims to investigate potential interactions with non-cholinesterase targets and alternative mechanisms of action. This exploration is driven by the understanding that compounds can exhibit polypharmacology, interacting with multiple biological targets, which could contribute to therapeutic effects or offer new therapeutic avenues.

Research could involve high-throughput screening of Ambenonium chloride and its derivatives against a wide range of protein targets beyond cholinesterases to identify unforeseen binding affinities. Techniques such as target deconvolution and phenotypic screening could help uncover mechanisms not directly related to AChE or BChE inhibition. Although current literature heavily emphasizes cholinesterase inhibition, the exploration of other targets is crucial for understanding the full pharmacological profile of Ambenonium chloride and its potential for treating conditions where cholinergic modulation is not the primary therapeutic strategy.

Advancing Drug Repurposing Research for Ambenonium Chloride in Non-Neurological Disorders

Drug repurposing, the process of finding new uses for existing drugs, presents a promising avenue for Ambenonium chloride pensoft.net. Given its known safety profile from historical clinical use, repurposing could accelerate the identification of treatments for non-neurological disorders where its mechanism of action or potential off-target effects might be beneficial pensoft.netresearchgate.net.

While Ambenonium chloride's primary effect is on the neuromuscular junction, research could explore its impact on other systems. For example, cholinergic signaling plays roles in inflammation, immune responses, and gastrointestinal motility. Investigating the effects of Ambenonium chloride or its derivatives in models of inflammatory conditions, autoimmune disorders affecting non-neurological tissues, or gastrointestinal motility disorders could reveal new therapeutic possibilities. Computational approaches and analysis of large-scale biological datasets can aid in identifying potential new indications by linking the compound's molecular signature to disease pathways pensoft.netresearchgate.net.

Integration of Advanced Computational Modeling with Experimental Validation for De Novo Design

Advanced computational modeling techniques are becoming increasingly integral to drug discovery and design, offering powerful tools to complement experimental approaches mdpi.comnih.govupc.eduresearchgate.net. For Ambenonium chloride research, computational methods can be applied to the de novo design of novel derivatives with desired properties, such as improved BBB penetration or selectivity for specific cholinesterases or other targets mdpi.comdoclink.me.

Techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationships (QSAR), and machine learning models can predict the binding affinity of potential derivatives to target enzymes or receptors, assess their pharmacokinetic properties (including BBB permeability), and optimize their chemical structures mdpi.comnih.govupc.eduresearchgate.net.

Q & A

Q. What standardized protocols are recommended for assessing Ambenonium chloride's acetylcholinesterase (AChE) inhibition efficacy in vitro?

Answer: Ambenonium chloride’s AChE inhibition is typically evaluated using the Ellman assay , which measures thiocholine production via spectrophotometry. Key steps include:

  • Reagent preparation : Use purified human AChE (hAChE) and acetylthiocholine iodide as substrate.
  • Inhibition kinetics : Pre-incubate Ambenonium chloride (0.1–10 nM range) with AChE for 10–15 minutes before adding substrate .
  • Controls : Include neostigmine (reversible inhibitor) and ecothiopate (irreversible inhibitor) for comparative analysis .
  • Data normalization : Express results as % inhibition relative to vehicle controls and calculate IC50 values (reported as 0.7 nM for hAChE) .

Q. How do solubility and stability properties of Ambenonium chloride influence experimental design?

Answer: Ambenonium chloride is freely soluble in water, methanol, and acetic acid but hygroscopic, requiring desiccated storage. For in vitro studies:

  • Prepare fresh aqueous solutions to avoid hydrolysis.
  • Use inert solvents (e.g., dimethyl sulfoxide, <1% v/v) for stock solutions to prevent precipitation .
  • Monitor pH (optimal range: 6–8) to maintain stability, as acidic/basic conditions may degrade the compound .

Q. Table 1: Key Physicochemical Properties of Ambenonium Chloride

PropertyValue/DescriptionSource
SolubilityFreely soluble in water, methanol
Melting Point196–199°C (with decomposition)
Purity≥98% (HPLC-validated)

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for Ambenonium chloride?

Answer: Discrepancies often arise due to pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration) or off-target effects. Mitigation strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite activity in rodent models (e.g., rat phrenic nerve-diaphragm preparations) .
  • Dose-response optimization : Use submaximal doses to avoid non-specific effects and validate target engagement via ex vivo AChE activity assays .
  • Comparative studies : Benchmark against other reversible inhibitors (e.g., donepezil) to isolate mechanism-specific outcomes .

Q. What methodological approaches are critical for analyzing contradictory results in Ambenonium chloride’s selectivity across AChE isoforms?

Answer: Contradictions may stem from isoform-specific structural variations (e.g., hAChE vs. bovine AChE) or assay conditions. To address this:

  • Isoform purification : Use affinity chromatography to isolate specific AChE isoforms from target tissues .
  • Kinetic assays : Compare inhibition constants (KiK_i) under identical buffer/pH conditions.
  • Structural modeling : Perform molecular docking studies to identify binding site differences (e.g., PAS vs. catalytic site interactions) .
  • Data transparency : Report full experimental parameters (e.g., enzyme source, substrate concentration) to enable cross-study validation .

Q. How should researchers optimize Ambenonium chloride dosing in animal models of myasthenia gravis to avoid cholinergic crisis?

Answer:

  • Dose titration : Start with 0.1–0.5 mg/kg (oral or subcutaneous) in rodents, monitoring twitch response in electrophysiological assays .
  • Biomarker monitoring : Measure plasma cholinesterase activity and acetylcholine levels pre-/post-dose to avoid over-inhibition.
  • Rescue protocols : Administer atropine (muscarinic antagonist) to counteract excessive cholinergic effects .

Methodological Considerations for Publication

  • Data presentation : Include raw IC50 values, statistical significance (e.g., ANOVA with post-hoc tests), and comparative tables with reference inhibitors .
  • Discussion of limitations : Address variability in enzyme sources, potential off-target effects, and translational challenges to clinical applications .
  • Ethical reporting : Disclose conflicts of interest and adhere to journal guidelines for chemical characterization (e.g., CAS number 115-79-7, purity criteria) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.